molecular formula C8H9N3O2 B1375162 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile CAS No. 1339691-29-0

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile

Cat. No.: B1375162
CAS No.: 1339691-29-0
M. Wt: 179.18 g/mol
InChI Key: CTAVABAECRVNOD-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile: is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is characterized by the presence of a pyrazine ring substituted with a 2-methoxyethoxy group and a carbonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving the interaction of pyrazine derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

5-(2-Methoxyethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:

  • 5-(2-Ethoxyethoxy)pyrazine-2-carbonitrile
  • 5-(2-Methoxyethoxy)pyrazine-2-carboxamide
  • 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

These compounds share similar structural features but differ in the functional groups attached to the pyrazine ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-2-3-13-8-6-10-7(4-9)5-11-8/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAVABAECRVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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